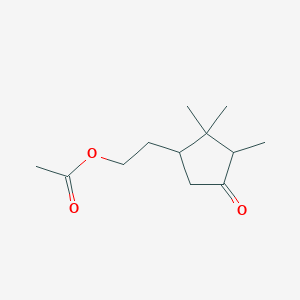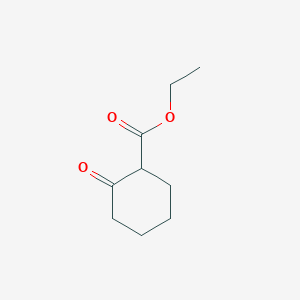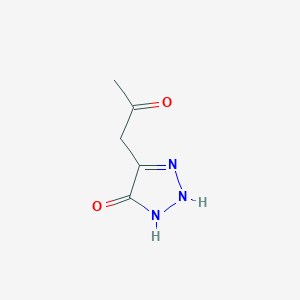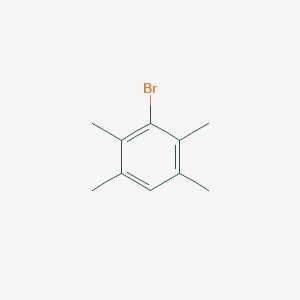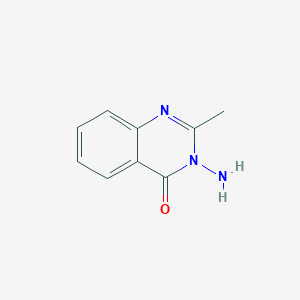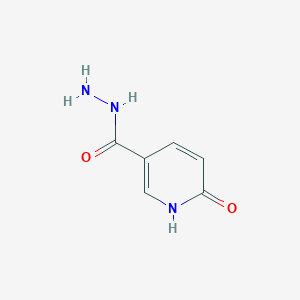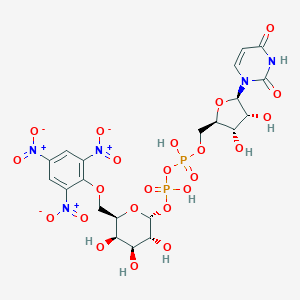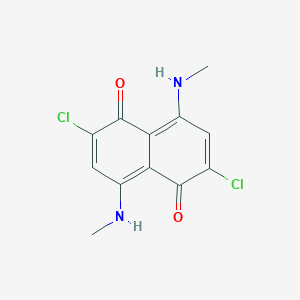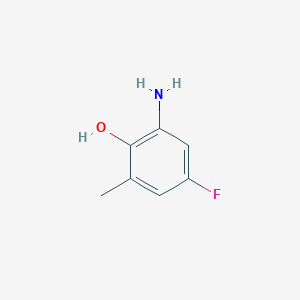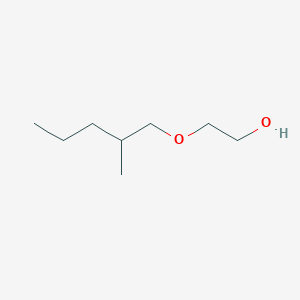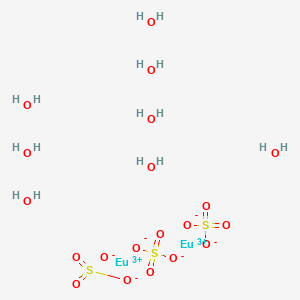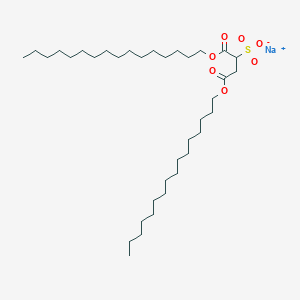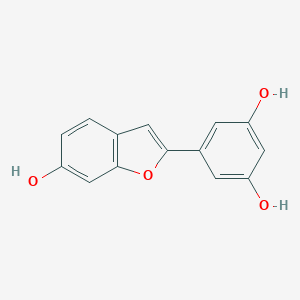
Moracin M
Vue d'ensemble
Description
Moracin M est un composé naturel présent dans diverses plantes, notamment le mûrier blanc (Morus alba). Il appartient à la classe des dérivés de 2-phényl-benzofurane et est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .
Mécanisme D'action
Target of Action
Moracin M, a phenolic component isolated from Morus alba Linné, is a potent phosphodiesterase-4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in modulating intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes.
Mode of Action
This compound interacts with its primary target, PDE4, by inhibiting its activity . This inhibition leads to an increase in cAMP levels within the cell, which can then modulate a variety of cellular responses.
Biochemical Pathways
This compound has been found to induce skeletal muscle cell proliferation via the PI3K-Akt-mTOR signaling pathway . This pathway is crucial for cell growth and proliferation. Specifically, this compound increases the expression level of proteins involved in the PI3K-Akt-mTOR signaling pathway and myogenic proteins, including myogenin and MyoD .
Pharmacokinetics
It’s known that the compound’s activity can be influenced by the environment in which it is present . For instance, the radical scavenging activity of this compound against HO and HOO radicals was evaluated in different environments such as the gas phase, water, and pentyl ethanoate solvents .
Result of Action
This compound exhibits various physiological effects such as anti-inflammatory and antioxidant activities . It has been shown to significantly increase cell proliferation in skeletal muscle cells . Furthermore, it has been found to have radical scavenging activity, which contributes to its antioxidant properties .
Action Environment
The action of this compound can be influenced by the environment in which it is present. For instance, its radical scavenging activity varies depending on whether it is in the gas phase, water, or pentyl ethanoate solvents . This suggests that the efficacy and stability of this compound can be influenced by environmental factors.
Analyse Biochimique
Biochemical Properties
Moracin M interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potent phosphodiesterase-4 (PDE4) inhibitor . The IC50 values for PDE4D2 and PDE4B2 are 2.9 μM and 4.5 μM, respectively . This compound’s interaction with these enzymes suggests its potential role in regulating cyclic adenosine monophosphate (cAMP), a key messenger in cellular processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to exhibit cell proliferative effects on skeletal muscle cells through the PI3K-Akt-mTOR signaling pathway . This pathway is crucial for cell growth and proliferation. This compound also shows antioxidant activity, which can protect cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it inhibits PDE4 by binding to the enzyme, thereby increasing the level of cAMP within the cell . This can lead to a cascade of events affecting gene expression and cellular function .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway . This pathway is crucial for the biosynthesis of flavonoids, coumarins, and other important plant metabolites. This compound is thought to be synthesized from p-coumaroyl CoA, a key intermediate in the phenylpropanoid pathway .
Subcellular Localization
Considering its antioxidant activity, it may be found in areas of the cell where reactive oxygen species are generated, such as the mitochondria .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Moracin M peut être synthétisé selon plusieurs voies de synthèse. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, la synthèse peut commencer par la condensation de la salicylaldéhyde avec l'acide phénylacétique, suivie d'une cyclisation pour former le cycle benzofurane .
Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction à partir de sources naturelles, telles que les racines et les feuilles du mûrier blanc. Le processus d'extraction comprend généralement une extraction par solvant, suivie d'une purification à l'aide de techniques telles que la chromatographie liquide haute performance .
Analyse Des Réactions Chimiques
Types de réactions : Moracin M subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites, qui peuvent présenter des activités biologiques différentes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, peuvent être utilisés dans des conditions appropriées.
Produits principaux :
4. Applications de la recherche scientifique
Chimie : this compound est utilisé comme composé modèle dans les études sur les dérivés de benzofurane et leur réactivité.
Biologie : Il présente une activité antioxydante significative, ce qui en fait un composé précieux dans les études liées au stress oxydatif et à la protection cellulaire.
Médecine : this compound s'est avéré prometteur dans la recherche anticancéreuse, en particulier pour inhiber la prolifération des cellules cancéreuses. Il possède également des propriétés anti-inflammatoires, ce qui en fait un candidat potentiel pour le traitement des maladies inflammatoires.
Industrie : Le composé est utilisé dans le développement d'aliments fonctionnels et de nutraceutiques en raison de ses propriétés bénéfiques pour la santé .
5. Mécanisme d'action
This compound exerce ses effets par le biais de diverses cibles et voies moléculaires :
Activité antioxydante : this compound piège les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs.
Activité anti-inflammatoire : Il inhibe la production de cytokines et d'enzymes pro-inflammatoires, réduisant ainsi l'inflammation.
Activité anticancéreuse : this compound induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses et inhibe leur prolifération.
Applications De Recherche Scientifique
Chemistry: Moracin M is used as a model compound in studies of benzofuran derivatives and their reactivity.
Biology: It exhibits significant antioxidant activity, making it a valuable compound in studies related to oxidative stress and cellular protection.
Medicine: this compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells. It also has anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Industry: The compound is used in the development of functional foods and nutraceuticals due to its health-promoting properties .
Comparaison Avec Des Composés Similaires
Ces composés partagent une structure benzofurane similaire mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques .
Moracin A : Connu pour sa forte activité antioxydante.
Moracin C : Présente des propriétés anti-inflammatoires significatives.
Moracin E : Semblable à Moracin M, il a été étudié pour son potentiel anticancéreux
This compound se démarque par son profil équilibré d'activités antioxydantes, anti-inflammatoires et anticancéreuses, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
IUPAC Name |
5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-10-2-1-8-5-13(18-14(8)7-10)9-3-11(16)6-12(17)4-9/h1-7,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPRYOJTASOZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204861 | |
| Record name | Veraphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moracin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56317-21-6 | |
| Record name | Moracin M | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56317-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veraphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veraphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERAPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9FI83128D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moracin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
| Record name | Moracin M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

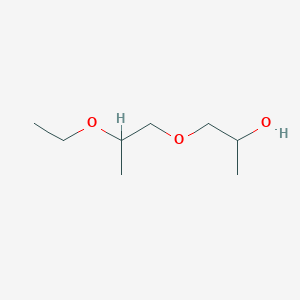
![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
